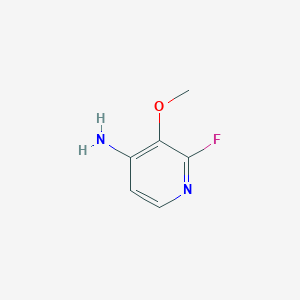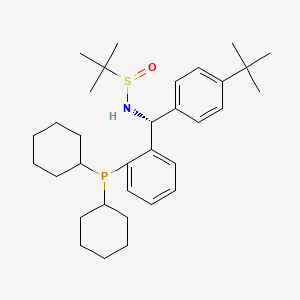
4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid is an organic compound with the molecular formula C12H16N2O2. It is a pyrimidine derivative, characterized by a pyrimidine ring substituted with a methyl group at the 4th position, a 3-methylcyclopentyl group at the 2nd position, and a carboxylic acid group at the 5th position .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methylcyclopentanone with ethyl cyanoacetate, followed by cyclization with formamide to yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers .
化学反応の分析
Types of Reactions: 4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield the corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.
Major Products:
Oxidation: Formation of oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrimidine derivatives.
科学的研究の応用
4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing, with a focus on understanding its therapeutic potential .
類似化合物との比較
- 2-(3-Methylcyclopentyl)pyrimidine-5-carboxylic acid
- 4-Methyl-2-(cyclopentyl)pyrimidine-5-carboxylic acid
- 4-Methyl-2-(3-methylcyclohexyl)pyrimidine-5-carboxylic acid
Comparison: 4-Methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
特性
分子式 |
C12H16N2O2 |
|---|---|
分子量 |
220.27 g/mol |
IUPAC名 |
4-methyl-2-(3-methylcyclopentyl)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c1-7-3-4-9(5-7)11-13-6-10(12(15)16)8(2)14-11/h6-7,9H,3-5H2,1-2H3,(H,15,16) |
InChIキー |
KRECERVDYJHNLR-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(C1)C2=NC=C(C(=N2)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-phenyl-5H-[1,3]dioxolo[4,5-f]benzimidazole](/img/structure/B13648529.png)
![4-{4-[2-(4-hydroxyphenyl)diazen-1-yl]phenoxy}-N-methylpyridine-2-carboxamide](/img/structure/B13648541.png)
![6-Bromo-3-chloro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13648546.png)
![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)








![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)
